molecular formula C10H9N3O2 B1438442 (4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid CAS No. 1170056-10-6

(4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1438442
CAS No.: 1170056-10-6
M. Wt: 203.2 g/mol
InChI Key: URLYMJBECSSALI-UHFFFAOYSA-N
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Description

(4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid ( 1170056-10-6) is a high-purity chemical compound with the molecular formula C 10 H 9 N 3 O 2 and a molecular weight of 203.20 g/mol . This pyrazole-acetic acid derivative features a pyridine substituent, a scaffold of significant interest in medicinal chemistry due to its wide range of potential biological activities . The pyrazole core is recognized as a privileged structure in drug discovery. Scientific literature indicates that the pyrazole-4-acetic acid substructure, in particular, has been identified as a scaffold for CRTh2 (Chemoattractant Receptor-Homologous Molecule Expressed on T Helper 2 cells) receptor antagonists, with some optimized compounds showing activity in the low nanomolar range . CRTh2 is a key receptor involved in allergic inflammation, making it an important target for therapeutic research. Furthermore, fused pyrazolopyridine systems, which share structural features with this compound, are of great interest due to their close resemblance to purine bases and their applications as tyrosine kinase inhibitors and in other biomedical fields . This makes (4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid a valuable building block for researchers in medicinal chemistry aiming to design and synthesize novel bioactive molecules for immunology, oncology, and inflammation research. This product is intended for research and further manufacturing applications only. It is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-(4-pyridin-4-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)7-13-6-9(5-12-13)8-1-3-11-4-2-8/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLYMJBECSSALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN(N=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Construction via Cyclization of Hydrazine Derivatives

One common route to pyrazole derivatives involves cyclization reactions of hydrazine or hydrazine derivatives with appropriate nitrile or ester precursors under controlled conditions.

  • Sonication-Assisted Cyclization Method :
    A rapid and efficient synthesis of pyrazole derivatives can be achieved by cyclizing cyanide compounds with hydrazine hydrate using sonication. This method starts with converting carboxylic acids into esters by refluxing with methanol and concentrated sulfuric acid under nitrogen for 16 hours. The ester is then reacted with sodium hydride in acetonitrile/toluene to form an oxonitrile intermediate. Finally, the oxonitrile undergoes cyclization with hydrazine hydrate in acetic acid under sonication for 1-2 hours to yield the pyrazole product. This approach has been successfully applied to nicotinic acid derivatives, which are structurally related to pyridinyl-substituted pyrazoles.

Alkylation and Ester Hydrolysis to Introduce Acetic Acid Functionality

  • Ester Formation and Hydrolysis :
    Starting from pyrazole derivatives, the introduction of the acetic acid side chain is commonly achieved by alkylation with ethyl bromoacetate or similar alkyl halides, followed by alkaline hydrolysis of the ester to the corresponding acid. For example, ethyl bromoacetate reacts with chloropyrazole derivatives in ethanol with sodium sulfide to give ethyl esters, which upon alkaline hydrolysis yield the free acetic acid derivatives.

Condensation of β-Styryl Amines with Pyrazole Precursors (Patent Method)

A patented process for preparing (1,4-diaryl-pyrazol-3-yl)-acetic acids, structurally related to the target compound, involves:

  • Reacting 4-(β-styryl) amines with compounds containing reactive groups such as esters, amides, or nitriles to form enamine intermediates.
  • Condensing these intermediates with arylhydrazines to form the pyrazole ring system.
  • Subsequent hydrolysis and functional group transformations yield the pyrazolyl acetic acid derivatives.

This method allows for variation in aryl substituents and can be adapted to prepare pyridinyl-substituted pyrazolyl acetic acids by selecting appropriate starting materials.

Cyclization of Hydrazinopyridine with Alkyl Methacrylates

Another approach involves cyclizing 3-hydrazinopyridine dihydrochloride with alkyl methacrylates in the presence of alkali metal alkoxides (e.g., sodium ethoxide) in a suitable alcohol solvent (e.g., ethanol). This reaction forms pyrazolidinone intermediates that can be further transformed into pyrazole derivatives with acetic acid side chains by subsequent oxidation or functional group modifications.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Key Intermediate/Product Reference
1 Esterification of carboxylic acid Methanol, conc. H2SO4, reflux under N2, 16 h Methyl or ethyl ester
2 Formation of oxonitrile intermediate Acetonitrile/toluene, NaH, reflux 17 h Oxonitrile
3 Cyclization with hydrazine hydrate Acetic acid, sonication 1-2 h Pyrazole derivative
4 Alkylation with ethyl bromoacetate Ethanol, Na2S, reflux 2 h Ethyl ester of pyrazolyl acetic acid
5 Alkaline hydrolysis Aqueous base (e.g., K2CO3), room temp (4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid
6 Condensation of β-styryl amines β-Styryl amines + esters/amides/nitriles, then arylhydrazine Pyrazolyl acetic acid derivatives
7 Cyclization of hydrazinopyridine Alkyl methacrylate, NaOEt, ethanol, 25-80°C Pyrazolidinone intermediate

Research Findings and Notes

  • The sonication method significantly reduces reaction time for pyrazole ring formation compared to conventional heating methods and improves yields.
  • Alkylation with ethyl bromoacetate followed by hydrolysis is a reliable route to introduce the acetic acid functionality on the pyrazole nitrogen.
  • The patented condensation route allows for structural diversity and can be tailored to produce derivatives with various aryl and pyridinyl substitutions, which is valuable for pharmaceutical applications.
  • Cyclization of hydrazinopyridine with alkyl methacrylates offers a mild and scalable approach to pyrazole intermediates that can be converted to the target compound.

Chemical Reactions Analysis

Types of Reactions

(4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Anticancer Applications

Numerous studies have highlighted the potential of pyrazole derivatives, including (4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid, in cancer treatment. These compounds have demonstrated significant efficacy in inhibiting the growth of various cancer cell lines.

Case Studies and Mechanisms

  • Case Study on Anticancer Effects : A study involving a series of pyrazole derivatives showed significant tumor reduction in animal models bearing human cancer xenografts. The lead compound exhibited an IC50 value significantly lower than established chemotherapeutics. For example:
    CompoundCancer Cell Lines TestedIC50 (µM)Mechanism of Action
    Compound AMDA-MB-231 (breast)5.2Apoptosis induction
    Compound BHepG2 (liver)3.8Cell cycle arrest
    Compound CA549 (lung)4.0Inhibition of angiogenesis

The mechanisms by which these compounds exert their effects include modulation of signaling pathways involved in cell survival and proliferation, leading to apoptosis through activation of caspases and inhibition of angiogenesis .

Anti-inflammatory Applications

The anti-inflammatory properties of (4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid have also been documented. Clinical trials assessing the efficacy of pyrazole derivatives in patients with rheumatoid arthritis reported substantial relief from symptoms compared to placebo groups.

Antimicrobial Activity

Research has indicated that pyrazole derivatives possess significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.

Study Findings

In antimicrobial screening, derivatives similar to (4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid exhibited varying degrees of activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship studies suggest that modifications to the pyrazole ring can enhance antimicrobial efficacy .

Neuroprotective Properties

Recent investigations have explored the neuroprotective effects of pyrazole derivatives, positioning them as potential candidates for treating neurodegenerative diseases.

Mechanism and Efficacy

The neuroprotective action is attributed to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. Studies have shown that compounds with a similar structure can inhibit neuroinflammation and promote neuronal survival .

Mechanism of Action

The mechanism of action of (4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with other pyrazole-acetic acid derivatives, differing primarily in substituents on the pyrazole ring. Key analogs include:

Compound Name Substituent on Pyrazole Molecular Weight Functional Groups Key Properties/Applications
(4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid Pyridin-4-yl 219.21 g/mol Pyridine, pyrazole, -COOH Potential chelation, adsorption (inferred from structural analogs)
2-(4-Ethylpyrazol-1-yl)acetic acid Ethyl 154.17 g/mol Pyrazole, -COOH Predicted colloidal properties (CCS: 132.3 Ų for [M+H]+)
2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid Phenyl 202.21 g/mol Phenyl, pyrazole, -COOH Used in coordination chemistry; IUPAC name: 2-(1-phenylpyrazol-4-yl)acetic acid

Key Observations :

  • Pyrazole-acetic acid derivatives generally exhibit strong chelation capabilities due to the synergistic effects of nitrogen heterocycles and carboxylate groups, as seen in uranium adsorption studies of acetic acid-modified biochars (e.g., ASBB) .
Functional Group Contributions
  • Carboxylic Acid (-COOH): In acetic acid-modified sludge-based biochar (ASBB), -COOH groups enable monodentate coordination with U(VI) via deprotonated -COO⁻, achieving a 97.8% removal efficiency at pH 6.0 . The target compound’s -COOH group likely exhibits similar behavior, with adsorption capacity influenced by pH-dependent deprotonation .
  • Pyridine and Pyrazole Moieties :

    • Pyridine’s lone pair on nitrogen enhances electrostatic interactions with metal ions, as observed in amidoxime-functionalized adsorbents for uranium .
    • Pyrazole rings contribute to π-π stacking and hydrogen bonding, as demonstrated in Fe3O4-modified biochars .
Adsorption Performance Comparison
Material/Compound Maximum Adsorption Capacity (mg/g) Optimal pH Key Mechanism Reference
Acetic acid-modified biochar (ASBB) ~200 (U(VI)) 6.0 -COO⁻ coordination, pore expansion
Amidoxime-functionalized carbon nanotubes 347 (U(VI)) 5.0–6.0 Chelation
2-(1-Phenylpyrazol-4-yl)acetic acid N/A (theoretical) ~5.0–7.0 Chelation via -COOH and N-heterocycles
Target compound N/A (predicted) ~6.0 -COO⁻ and pyridine synergy Inferred

Notable Trends:

  • ASBB’s U(VI) adsorption equilibrium is achieved within 5 minutes, highlighting the kinetic advantage of -COOH-rich surfaces .
  • The target compound’s pyridine group may improve selectivity for transition metals (e.g., U(VI)) compared to phenyl/ethyl analogs, analogous to pyridine-containing polymers used in uranium recovery .

Biological Activity

(4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid, a compound characterized by its unique pyrazole and pyridine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural formula of (4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid can be represented as follows:

C9H8N4O2\text{C}_9\text{H}_8\text{N}_4\text{O}_2

This compound features a pyridine ring attached to a pyrazole ring, which is further substituted with an acetic acid group. Its unique structure contributes to its diverse biological activities.

The biological activity of (4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, particularly those associated with the MAPK/ERK signaling pathway.
  • Receptor Modulation : It acts as a modulator for certain receptors, including muscarinic acetylcholine receptors, which are implicated in neurological disorders .
  • Antitumor Activity : Studies indicate that it exhibits significant antiproliferative effects against various cancer cell lines, including breast and lung cancers .

Biological Activity Overview

Activity Type Description References
AntitumorInhibits proliferation in cancer cell lines like MDA-MB-231 and HepG2
Enzyme InhibitionTargets kinases involved in cancer signaling pathways
Neurological EffectsModulates muscarinic receptors linked to schizophrenia and dementia
AntimicrobialExhibits activity against various bacterial strains

Case Study 1: Anticancer Activity

A study investigated the effects of (4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid on several cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth in MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neurological Modulation

Research focusing on the modulation of muscarinic receptors revealed that (4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid acts as a positive allosteric modulator at the M4 receptor. This activity suggests potential therapeutic applications in treating cognitive deficits associated with schizophrenia and Alzheimer's disease .

Case Study 3: Antimicrobial Properties

In antimicrobial screening, (4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The compound's mechanism involved disrupting bacterial cell wall synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid

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